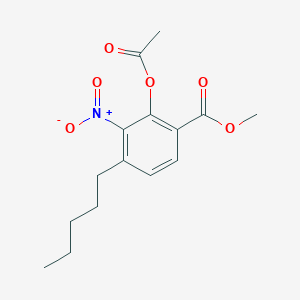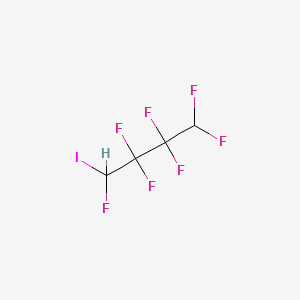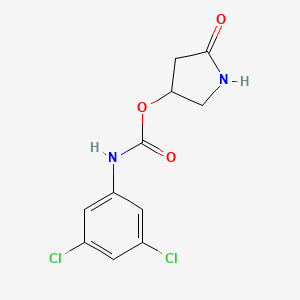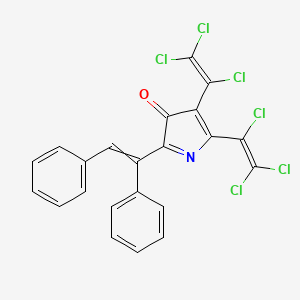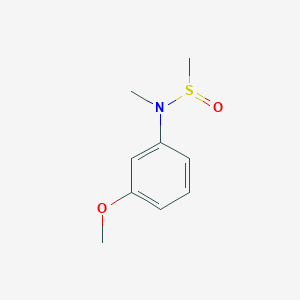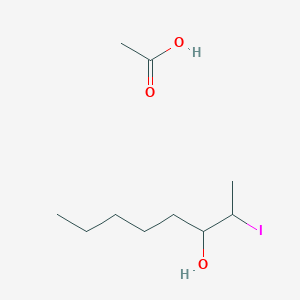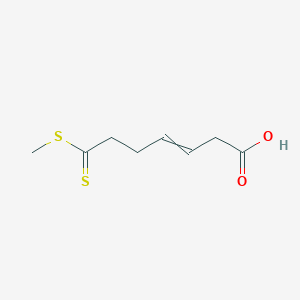
7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid is an organic compound characterized by the presence of both methylsulfanyl and sulfanylidene groups attached to a hept-3-enoic acid backbone
Vorbereitungsmethoden
The synthesis of 7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of hept-3-enoic acid with methylsulfanyl reagents under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfanylidene group to a sulfanyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid involves its interaction with molecular targets through its functional groups. The methylsulfanyl and sulfanylidene groups can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid include:
7-(Methylsulfanyl)heptanoic acid: Lacks the sulfanylidene group, making it less reactive in certain chemical reactions.
7-(Methylsulfanyl)-7-oxoheptanoic acid: Contains an oxo group instead of a sulfanylidene group, leading to different reactivity and applications.
7-(Methylsulfanyl)-7-hydroxyheptanoic acid: The presence of a hydroxy group alters its chemical properties and potential uses. The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
90032-88-5 |
|---|---|
Molekularformel |
C8H12O2S2 |
Molekulargewicht |
204.3 g/mol |
IUPAC-Name |
7-methylsulfanyl-7-sulfanylidenehept-3-enoic acid |
InChI |
InChI=1S/C8H12O2S2/c1-12-8(11)6-4-2-3-5-7(9)10/h2-3H,4-6H2,1H3,(H,9,10) |
InChI-Schlüssel |
SDGUQVYDUIRXSA-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=S)CCC=CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



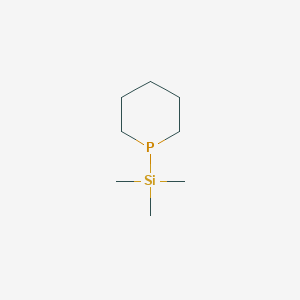
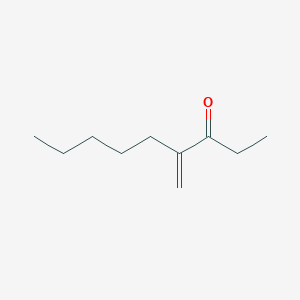

![2-(4,5-Dihydroxy-1,3-dithiolan-2-ylidene)-3-[(2-methylpentan-3-yl)oxy]-3-oxopropanoate](/img/structure/B14392201.png)
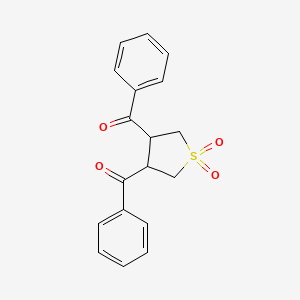
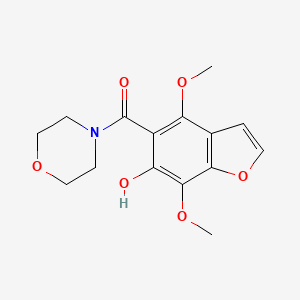
![Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate](/img/structure/B14392216.png)
